![molecular formula C8H15Cl2N3 B12280295 1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl](/img/structure/B12280295.png)
1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl is a chemical compound with a unique structure that combines a pyrrolidine ring and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl typically involves the reaction of 1H-imidazole with (2S)-2-pyrrolidinylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction may produce simpler imidazole compounds .
Wissenschaftliche Forschungsanwendungen
1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride
- 2-(2-Pyrrolidinyl)-1H-benzimidazole dihydrochloride
- 1-[(2S)-2-Pyrrolidinylmethyl]pyrrolidine
Comparison: 1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl is unique due to its specific combination of a pyrrolidine ring and an imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C8H15Cl2N3 |
|---|---|
Molekulargewicht |
224.13 g/mol |
IUPAC-Name |
1-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-8(10-3-1)6-11-5-4-9-7-11;;/h4-5,7-8,10H,1-3,6H2;2*1H/t8-;;/m0../s1 |
InChI-Schlüssel |
YJKBWOVIFUIHAQ-JZGIKJSDSA-N |
Isomerische SMILES |
C1C[C@H](NC1)CN2C=CN=C2.Cl.Cl |
Kanonische SMILES |
C1CC(NC1)CN2C=CN=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



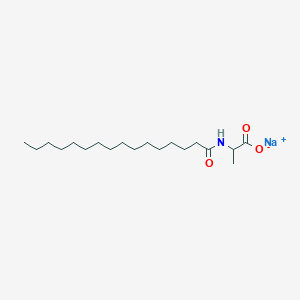
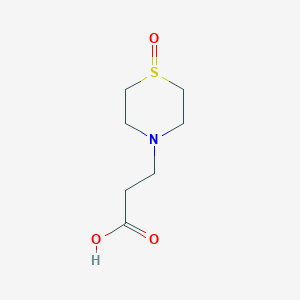
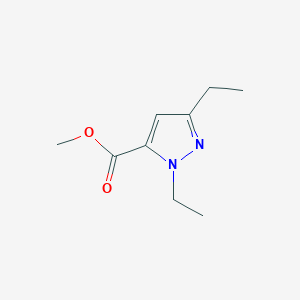


![10,13-dimethyl-17-[1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B12280248.png)
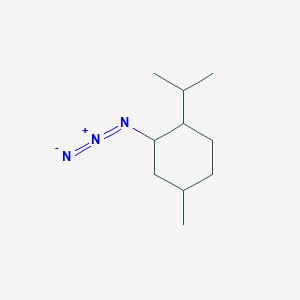
![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B12280255.png)
![Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate](/img/structure/B12280263.png)

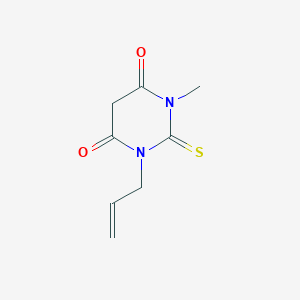
![2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B12280269.png)

